molecular formula C11H8N2O2 B2678482 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile CAS No. 253786-56-0

3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile

Cat. No. B2678482
CAS RN: 253786-56-0
M. Wt: 200.197
InChI Key: QJBZWCHIEWPKTK-UHFFFAOYSA-N
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Description

“3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile” is a chemical compound with the linear formula C11H8N2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives were synthesized from isatin and 5,7-dibromoisatin . The synthetic flexibility of isatin led to the synthesis of a variety of substituted derivatives .


Molecular Structure Analysis

The molecular structure of “3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile” is represented by the linear formula C11H8N2O2 . The molecular weight of this compound is 200.199 .

Scientific Research Applications

Synthesis and Reactivity

3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile serves as a precursor for the synthesis of different heterocyclic compounds due to its reactivity. Research highlights its utility in synthesizing indole-containing heterocycles, which are of interest due to their potential biological activities. For example, it has been used in the facile synthesis of 4H-pyran derivatives bearing the indole skeleton via multicomponent reactions, indicating its versatility in organic synthesis (Fadda, El-Mekabaty, Mousa, & Elattar, 2014).

Application in Organic Electronics

The compound's derivatives have been explored for their potential applications in organic electronics, particularly due to their interesting photophysical properties. Research into poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties developed through domino four-component condensation reactions has shown that these derivatives exhibit strong blue-green fluorescence emission. This property suggests their applicability in materials science and as environmentally sensitive fluorophores (Hussein, El Guesmi, & Ahmed, 2019).

Chemical Synthesis and Drug Development

The synthesis of new heterocyclic substances from 2-arylhydrazononitriles, including those derived from 3-(1-methyl-1H-indol-3-yl)-3-oxo-2-(phenylhydrazono)propanenitrile, showcases the role of this compound in drug development. These substances exhibit promising antimicrobial activities, underscoring the potential of 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile derivatives in the pharmaceutical industry (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Exploration in Material Science

Additionally, derivatives of 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile have been explored for their application in material science, such as in the development of safe electrolytes for lithium-ion batteries. Ternary mixtures involving nitrile-functionalized glyme demonstrate the potential of these derivatives in enhancing the safety and performance of lithium-ion batteries, indicating a significant application in energy storage technologies (Liu, Fang, Shi, Luo, Yang, & Hirano, 2016).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

One of the compounds synthesized from isatin and 5,7-dibromoisatin demonstrated higher selectivity toward the MCF-7 cell line and could kill cancer cells 19–20 times more effectively than non-cancer cells . This property may enable us to effectively control tumors with low side effects . Hence, it is proposed that 2-(5,7-dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-nitrophenyl)acetamide may be used as a lead for further development .

properties

IUPAC Name

3-(2,3-dioxoindol-1-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c12-6-3-7-13-9-5-2-1-4-8(9)10(14)11(13)15/h1-2,4-5H,3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBZWCHIEWPKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile

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